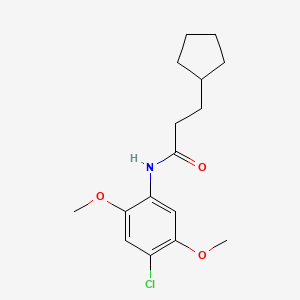

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide

Description

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-chloro-2,5-dimethoxyphenyl group at the nitrogen atom and a cyclopentyl group at the third carbon of the propanamide chain.

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-20-14-10-13(15(21-2)9-12(14)17)18-16(19)8-7-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZKFMWOMQOATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CCC2CCCC2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and cyclopentylpropanoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-chloro-2,5-dimethoxyaniline is reacted with cyclopentylpropanoyl chloride in an appropriate solvent like dichloromethane under controlled temperature conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxy-substituted derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of chemicals, including psychoactive phenethylamines (e.g., NBOMe derivatives), azo dyes, and phthalimide-based polymers. Below is a systematic comparison:

Comparison with 25C-NBOMe and Related Phenethylamines

25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent serotonin receptor agonist with hallucinogenic properties . Both compounds feature a 4-chloro-2,5-dimethoxyphenyl group, but critical differences include:

- Backbone : 25C-NBOMe has an ethanamine chain, whereas the target compound has a propanamide chain.

- Substituents : The NBOMe series includes a benzylamine moiety (e.g., 2-methoxyphenylmethyl), while the target compound substitutes this with a cyclopentyl-propanamide group.

- Pharmacology: The ethanamine backbone in NBOMe derivatives confers high affinity for 5-HT2A receptors, leading to psychoactivity.

Table 1: Structural and Functional Comparison with 25C-NBOMe

| Feature | N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide | 25C-NBOMe |

|---|---|---|

| Core structure | Propanamide | Phenethylamine (ethanamine) |

| Aromatic substituents | 4-chloro-2,5-dimethoxyphenyl | 4-chloro-2,5-dimethoxyphenyl |

| Nitrogen substitution | Cyclopentyl-propanamide | 2-Methoxyphenylmethyl benzylamine |

| Known activity | Not reported (likely non-psychoactive) | Potent 5-HT2A agonist |

Comparison with Azo Dye Derivatives

describes a complex azo dye, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide], which shares the N-(4-chloro-2,5-dimethoxyphenyl) group but differs in the amide side chain (3-oxobutyramide vs. 3-cyclopentylpropanamide). Key distinctions include:

- Functionality: The target compound’s cyclopentyl group increases lipophilicity compared to the oxobutyramide’s ketone group, which may enhance solubility in non-polar solvents.

- Application : Azo dyes are typically used as colorants, whereas the target compound’s application remains speculative but could involve polymer synthesis or agrochemical intermediates .

Comparison with 3-Chloro-N-phenyl-phthalimide

3-Chloro-N-phenyl-phthalimide () is a monomer precursor for polyimide synthesis. Both compounds contain chloro-substituted aromatic rings, but the phthalimide’s rigid isoindole-1,3-dione core contrasts with the target compound’s flexible propanamide chain. This structural difference impacts their roles:

Key Research Findings and Implications

- Lack of Psychoactivity : Unlike NBOMe derivatives, the absence of a benzylamine moiety and the presence of an amide bond likely preclude serotonin receptor agonism, suggesting divergent applications .

- Industrial Potential: Similarities to azo dye components () hint at possible use in dyes or photostable materials, though further studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.